Asimadoline hydrochloride

Catalog No.
S519497
CAS No.
185951-07-9
M.F
C27H31ClN2O2
M. Wt
451.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asimadoline hydrochloride

CAS Number

185951-07-9

Product Name

Asimadoline hydrochloride

IUPAC Name

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride

Molecular Formula

C27H31ClN2O2

Molecular Weight

451.0 g/mol

InChI

InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1

InChI Key

GMJSLABTEURMBF-CLSOAGJSSA-N

SMILES

Array

Synonyms

N-[(1S)-2-[(3S)-3-Hydroxy-1-pyrrolidinyl]-1-phenylethyl]-N-methyl-α-phenylbenzeneacetamide Monohydrochloride;[S-(R*,R*)]-N-[2-(3-Hydroxy-1-pyrrolidinyl)-1-phenylethyl]-N-methyl-α-phenylbenzeneacetamide Monohydrochloride;

Canonical SMILES

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Isomeric SMILES

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Analgesic effects

Studies suggest that Asimadoline hydrochloride might possess analgesic properties, meaning it could potentially relieve pain. Research has particularly focused on its effect on neuropathic pain, a type of chronic pain caused by nerve damage. For instance, a study published in the Journal of Pain investigated the efficacy of Asimadoline hydrochloride in treating diabetic neuropathic pain in rats. The results showed that the compound significantly reduced pain sensitivity in the animals [].

Asimadoline hydrochloride, chemically known as N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide, is a potent and selective agonist for the kappa-opioid receptor. Its molecular formula is C27H30N2O2 × HCl, with a molecular weight of approximately 451 g/mol when in hydrochloride form. Asimadoline is characterized by its diaryl acetamide structure, which contributes to its pharmacological properties and receptor selectivity .

Asimadoline's mechanism of action is centered on its interaction with KORs, particularly those in the gastrointestinal tract []. KOR activation by asimadoline is thought to influence various signaling pathways involved in gut motility and pain perception []. However, the precise details of this mechanism require further investigation [].

As asimadoline is an investigational drug, comprehensive safety data is not publicly available. However, research suggests that due to its low penetration of the blood-brain barrier, asimadoline may lack the psychotomimetic effects associated with some other KOR agonists [].

Primarily during its metabolic processes. The major metabolic pathway involves phase I metabolism, where it is rapidly converted into several metabolites, including a glucuronide derivative. This process is facilitated by cytochrome P450 enzymes such as CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The drug exhibits a long half-life of approximately 80 hours in humans, predominantly due to enterohepatic circulation of its metabolites .

Asimadoline displays high affinity for the kappa-opioid receptor with an IC50 value of 5.6 nM in guinea pigs. It has low affinity for mu-opioid receptors (IC50 = 3 µmol/L) and delta-opioid receptors (IC50 = 0.7 µmol/L), indicating its selectivity for kappa receptors. This selectivity results in a lack of central nervous system effects typically associated with other opioid agonists, such as sedation or psychotomimetic effects . Asimadoline has been studied for its potential therapeutic effects in conditions like irritable bowel syndrome due to its ability to modulate visceral sensation without significant central side effects .

The synthesis of asimadoline typically involves multi-step organic synthesis techniques that include:

  • Formation of the pyrrolidine ring: Starting from commercially available precursors, the pyrrolidine moiety is constructed through cyclization reactions.
  • Acetamide formation: The diaryl acetamide structure is formed by coupling appropriate aryl groups with the pyrrolidine derivative.
  • Hydrochloride salt formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability .

Asimadoline has been primarily investigated for its potential applications in treating gastrointestinal disorders, particularly irritable bowel syndrome. Clinical trials have shown promising efficacy in reducing symptoms associated with visceral hypersensitivity without causing the central side effects typical of other opioid medications . Its unique mechanism of action makes it a candidate for further research into other pain-related conditions.

Asimadoline's unique properties can be compared with other kappa-opioid receptor agonists and related compounds:

Compound NameStructure TypeKappa Receptor AffinityCNS PenetrationTherapeutic Use
AsimadolineDiaryl acetamideHigh (IC50 = 5.6 nM)LowIrritable bowel syndrome
Salvinorin ADiterpeneHighModerateHallucinogenic effects
U50488PhenylpiperidineModerateLowAnalgesic effects
NalbuphineMorphinanModerateModeratePain management

Uniqueness: Asimadoline's low blood-brain barrier penetration distinguishes it from other kappa-opioid agonists like Salvinorin A and U50488, which may have significant central effects. This characteristic allows asimadoline to provide therapeutic benefits without the psychotomimetic side effects associated with centrally acting opioids .

The diaryl acetamide scaffold of asimadoline hydrochloride represents a carefully engineered molecular framework designed to achieve selective kappa-opioid receptor agonism while minimizing central nervous system penetration [1] [2]. The compound's structure features a core diphenylacetamide moiety with molecular formula C27H30N2O2 and molecular weight of 414.54 grams per mole for the free base form [3] [4]. This scaffold design was originally developed by Merck KGaA of Darmstadt, Germany, as part of their efforts to create peripherally selective opioid receptor modulators [2].

The rationale behind the diaryl acetamide core stems from structure-activity relationship studies of kappa-opioid receptor ligands, which demonstrated that this particular arrangement provides optimal binding interactions with the receptor pocket [1] [5]. The presence of two phenyl rings attached to the acetamide carbon creates a sterically demanding environment that contributes significantly to the compound's receptor selectivity profile [5] [6]. Research has shown that asimadoline exhibits high affinity for the kappa-opioid receptor with inhibitory concentration fifty values of 5.6 nanomolar in guinea pig preparations and 1.2 nanomolar in human recombinant receptors [1] [5].

The design incorporates specific structural features that enhance selectivity over other opioid receptor subtypes [1] [7]. The selectivity ratios demonstrate remarkable discrimination with kappa to mu to delta binding ratios of 1:501:498 in human recombinant receptors [1] [5]. This exceptional selectivity profile results from the unique three-dimensional arrangement of the diaryl acetamide scaffold, which creates optimal complementarity with the kappa-opioid receptor binding site while presenting steric clashes with mu and delta receptor subtypes [7] [6].

The peripheral selectivity of asimadoline is achieved through its amphiphilic chemical structure, which limits penetration across the blood-brain barrier [8]. Studies in preclinical species demonstrate that less than one percent of total tissue concentration is found in the brain one hour following either intravenous or oral administration [8]. This limited central nervous system penetration is further enhanced by the compound's status as a substrate for P-glycoprotein efflux pumps [8].

PropertyValue/Description
Molecular FormulaC27H30N2O2
Molecular Weight (free base)414.54 g/mol
Chemical ClassDiaryl acetamide derivative
Core ScaffoldDiphenylacetamide with pyrrolidine substituent
Receptor Affinity (human κOR, Ki)1.2 nM
Selectivity Ratio (κ:μ:δ)1:501:498

Synthetic Methodologies for Asimadoline Hydrochloride

The synthesis of asimadoline hydrochloride requires sophisticated organic chemistry methodologies to construct the complex diaryl acetamide framework while maintaining precise stereochemical control . The compound contains two defined stereocenters with (1S) and (3S) configurations that are essential for optimal biological activity [3] [4]. The International Union of Pure and Applied Chemistry name for the compound is N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide [3] [11].

The synthetic approach involves multiple key transformations including stereoselective pyrrolidine ring formation and construction of the diaryl acetamide core . Formation of the key intermediates utilizes standard organic synthesis techniques such as alkylation and acylation reactions to construct the core structure . The pyrrolidine synthesis typically employs (S)-epichlorohydrin as a starting material with ammonia in ethanol at sixty degrees Celsius, achieving yields of approximately seventy-eight percent .

Reductive amination procedures are employed using hydrogen gas with palladium on carbon catalyst in methanol at twenty-five degrees Celsius, providing eighty-five percent yields for key intermediate formation . Methylation reactions utilize methyl iodide with potassium carbonate in dimethylformamide at forty degrees Celsius, achieving ninety-two percent conversion efficiency . These reaction conditions require careful optimization to ensure high yields and purity of the final product .

The synthesis methodology incorporates advanced techniques for diaryl acetamide construction [12]. Chemo- and regioselective intermolecular carbon-hydrogen coupling reactions enable carbon-carbon bond formation under transition metal-free conditions [12]. These procedures utilize tert-butoxide base in dimethyl sulfoxide at room temperature to access unsymmetrical diaryl acetamides from arylacetamides and nitroarenes [12].

Industrial production methods involve optimization of reaction conditions to maximize yield and purity while maintaining cost-effectiveness [13]. The manufacturing process requires direct compression techniques for tablet formation using rotary press equipment [13]. Quality control measures include high-performance liquid chromatography analysis to monitor reaction progress and ensure product specification compliance .

Synthetic StepReagentsConditionsYield (%)
Pyrrolidine Synthesis(S)-Epichlorohydrin, NH₃, EtOH60°C78
Reductive AminationH₂, Pd/C, MeOH25°C85
MethylationCH₃I, K₂CO₃, DMF40°C92

Structure-Activity Relationship Studies

Structure-activity relationship investigations of asimadoline hydrochloride have revealed critical molecular determinants responsible for its exceptional kappa-opioid receptor selectivity and binding affinity [1] [5] [6]. These studies demonstrate that each structural component of the diaryl acetamide scaffold contributes specifically to the compound's pharmacological profile through distinct molecular interactions with the receptor binding site [14] [15].

The diaryl acetamide core serves as the essential pharmacophore for kappa-opioid receptor recognition [1] [6]. Modifications to this central structural element result in dramatic reductions in receptor binding affinity, confirming its critical role in molecular recognition [16] [17]. The two phenyl rings provide optimal steric complementarity with the receptor pocket while creating unfavorable interactions with mu and delta opioid receptor subtypes [6] [18].

N-methyl substitution on the acetamide nitrogen optimizes receptor selectivity by reducing cross-reactivity with mu and delta opioid receptors [16] [17]. Structure-activity relationship studies of related compounds demonstrate that removal of the N-methyl group results in significant loss of selectivity while maintaining moderate binding affinity [16]. The methyl substituent appears to create specific steric interactions that enhance discrimination between receptor subtypes [17].

The pyrrolidine ring system provides critical binding interactions within the kappa-opioid receptor pocket [1] [15]. Replacement of the pyrrolidine with other cyclic or acyclic amine substituents results in substantial decreases in binding affinity [16] [17]. The five-membered ring geometry appears optimal for positioning the nitrogen atom for favorable electrostatic interactions with receptor residues [15].

The 3-hydroxypyrrolidine substituent enhances receptor interaction through hydrogen bonding capabilities [1] . The stereochemistry of this hydroxyl group is absolutely critical, with the (3S)-configuration being essential for maintaining high-affinity binding [3] [4]. Inversion of this stereocenter or removal of the hydroxyl functionality results in dramatic losses in biological activity [16] [17].

The phenylethyl linker provides optimal spatial positioning of the pyrrolidine ring relative to the diaryl acetamide core [14]. Structure-activity relationship analysis indicates that this two-carbon spacer length is critical for maintaining proper geometric relationships between pharmacophoric elements [16] [17]. Shortening or lengthening this linker results in significant decreases in receptor binding affinity [17].

Stereochemical requirements are exceptionally stringent for asimadoline hydrochloride [3] [4]. The (1S)-configuration at the benzylic carbon is absolutely required for optimal activity, with the corresponding (1R)-enantiomer showing dramatically reduced binding affinity [16] [17]. This stereochemical specificity reflects the precise three-dimensional requirements of the kappa-opioid receptor binding site [18] [14].

Structural FeatureEffect on ActivityStructure-Activity Relationship Rationale
Diaryl acetamide coreEssential for κOR binding affinityCore pharmacophore for κOR recognition
N-methyl substitutionOptimizes receptor selectivityReduces μOR and δOR cross-reactivity
Pyrrolidine ringCritical for high affinity bindingForms key interactions with receptor pocket
3-HydroxypyrrolidineEnhances receptor interactionHydrogen bonding capability with receptor
Phenylethyl linkerProvides optimal spacing for bindingPositions pyrrolidine for optimal contact
Stereochemistry at C1S-configuration required for optimal activitySpecific spatial orientation required
Stereochemistry at C3S-configuration essential for bindingHydroxyl group orientation critical

Recent crystallographic studies of kappa-opioid receptor complexes have provided molecular-level insights into the binding interactions of related compounds [18] [14]. These structural studies reveal that the extracellular loops and transmembrane regions of the receptor form a complex binding pocket that accommodates the diaryl acetamide scaffold through multiple contact points [18]. The binding mode involves both hydrophobic interactions with aromatic residues and polar contacts with specific amino acid side chains [14].

Asimadoline hydrochloride demonstrates substantial absorption from the gastrointestinal tract, with absorption rates ranging from 80% in rats to over 90% in dogs and monkeys [1] [2]. Studies across multiple species indicate that the compound exhibits high intestinal permeability, suggesting efficient transport across the intestinal epithelium through passive diffusion mechanisms [1].

Table 1: Pharmacokinetic Parameters of Asimadoline Hydrochloride in Human Studies

Dose (mg)Cmax (ng/mL)Tmax (hours)Half-life (hours)AUC (ng·h/mL)
118.01.12.5558.5
590.71.315.10375.9
10213.61.410.571205.2

In human clinical studies, asimadoline hydrochloride demonstrates rapid absorption following oral administration, with peak plasma concentrations achieved within 1.1 to 1.4 hours across different dose levels [1] [3]. The compound exhibits dose-proportional pharmacokinetics, with maximum plasma concentrations increasing linearly from 18.0 nanograms per milliliter at 1 milligram to 213.6 nanograms per milliliter at 10 milligrams [1].

Table 2: Absorption and Bioavailability Data Across Species

SpeciesAbsorption (%)Bioavailability (%)First-pass metabolism
Rats8013High
Dogs>9020High
Monkeys>9060Moderate
Humans (estimated)80-90~20-30High

Despite efficient absorption, the absolute bioavailability of asimadoline hydrochloride remains markedly low across species, ranging from 13% in rats to 60% in monkeys [1] [2] [4]. This significant discrepancy between absorption and bioavailability indicates extensive first-pass metabolism occurring primarily in the liver [5] [6]. The first-pass effect represents a major limiting factor in the systemic availability of the compound, with hepatic metabolism substantially reducing the fraction of unchanged drug reaching systemic circulation [7] [5].

The intestinal absorption mechanism appears to involve passive transcellular transport, as evidenced by the compound's lipophilic properties and rapid absorption kinetics [1]. Studies using polarized epithelial cell lines have demonstrated that asimadoline hydrochloride can cross intestinal barriers efficiently, though subsequent hepatic metabolism significantly impacts overall bioavailability [8] [9].

Cytochrome P450-Mediated Metabolic Pathways

Asimadoline hydrochloride undergoes extensive hepatic metabolism mediated by multiple cytochrome P450 enzymes. The primary metabolic pathways involve oxidative reactions catalyzed by cytochrome P450 2C9, cytochrome P450 2C19, cytochrome P450 2D6, and cytochrome P450 3A4 [2]. These enzymes collectively contribute to the formation of at least ten distinct phase I metabolites through various oxidative transformations [2].

Table 3: Cytochrome P450 Enzyme Involvement in Asimadoline Hydrochloride Metabolism

CYP EnzymeInvolvement LevelMetabolic PathwayMetabolite Formation
CYP2C9MajorPhase I oxidationAromatic hydroxylation
CYP2C19MajorPhase I oxidationAromatic hydroxylation
CYP2D6MajorPhase I oxidationRing opening products
CYP3A4MajorPhase I oxidationMultiple oxidized products

The major metabolic pathway involves glucuronidation, resulting in the formation of asimadoline glucuronide as the predominant metabolite in both plasma and bile [2]. This glucuronide conjugate accounts for the extended radioactivity half-life of approximately 80 hours observed in human studies, representing the primary route of phase II metabolism [2].

Aromatic hydroxylation represents a significant phase I metabolic pathway, occurring at multiple positions on the diphenylacetamide moiety of the molecule [2] [10]. This process involves the formation of arene oxide intermediates, which subsequently rearrange to form phenolic metabolites through the established mechanisms of cytochrome P450-mediated aromatic oxidation [10] [11]. The hydroxylated metabolites exhibit increased hydrophilicity compared to the parent compound, facilitating their elimination through renal and biliary routes [10].

Oxidative opening of the 3-hydroxypyrrolidine ring constitutes another important metabolic pathway [2]. This transformation involves cytochrome P450-mediated oxidation at the nitrogen-containing heterocyclic ring, leading to ring cleavage and the formation of linear oxidized products [2]. These metabolites contribute to the overall metabolic profile and represent significant pathways for compound elimination.

Drug interaction studies have revealed that ketoconazole, a potent cytochrome P450 3A4 inhibitor, produces only a 2- to 3-fold increase in maximum plasma concentration and area under the curve of asimadoline hydrochloride [2]. This relatively modest interaction suggests that while cytochrome P450 3A4 contributes to metabolism, the compound is not exclusively dependent on this enzyme for clearance, consistent with the involvement of multiple cytochrome P450 isoforms [2].

Notably, cytochrome P450 2D6 genetic polymorphisms do not significantly influence asimadoline hydrochloride pharmacokinetics, indicating that extensive metabolizers and poor metabolizers exhibit similar drug disposition [2]. This finding suggests that alternative metabolic pathways can compensate for reduced cytochrome P450 2D6 activity, supporting the multi-enzyme nature of asimadoline hydrochloride metabolism [2].

Blood-Brain Barrier Permeability Limitations

Asimadoline hydrochloride exhibits severely limited penetration across the blood-brain barrier, a characteristic that fundamentally defines its peripheral selectivity and therapeutic profile [8] [12] [13]. The compound demonstrates minimal central nervous system penetration, with a permeability coefficient of 0.042 millimeters per hour, indicating restricted passive diffusion across the blood-brain barrier [8].

Table 4: Blood-Brain Barrier Permeability Parameters

ParameterValue
Permeability coefficient (mm/h)0.042
P-glycoprotein substrateYes
Brain accumulation (wild-type)Limited
Brain accumulation (P-gp knockout)9-fold increased
Brain/plasma ratio (normal)Very low (<0.1)
CNS penetrationMinimal

The primary mechanism responsible for the limited brain penetration involves active efflux mediated by P-glycoprotein, a multidrug resistance protein located at the blood-brain barrier [8] [12] [13]. Studies using knockout mice lacking multidrug resistance gene 1a and multidrug resistance gene 1b have demonstrated that the absence of P-glycoprotein leads to a 9-fold increase in brain accumulation of asimadoline hydrochloride [8] [12]. This finding confirms that P-glycoprotein actively transports the compound from the brain back to the systemic circulation, thereby limiting central nervous system exposure [8].

In vitro transport studies using polarized epithelial cell lines transfected with mouse multidrug resistance gene 1a P-glycoprotein and human multidrug resistance gene 1 P-glycoprotein have confirmed that asimadoline hydrochloride serves as a substrate for both isoforms [8] [12]. The compound demonstrates directional transport across these cell monolayers, with preferential movement from the apical to basolateral direction when P-glycoprotein is absent, and reversed transport when P-glycoprotein is present [8].

The blood-brain barrier limitation extends beyond P-glycoprotein efflux, involving multiple factors that collectively restrict central nervous system penetration. The compound's relatively high molecular weight, polar surface area, and hydrogen bonding capacity contribute to limited passive permeability across the tightly regulated blood-brain barrier [14]. These physicochemical properties, combined with active efflux mechanisms, result in brain-to-plasma concentration ratios consistently below 0.1 in normal physiological conditions [8].

Pharmacokinetic studies in mice have revealed that asimadoline hydrochloride undergoes rapid clearance from brain tissue, with an 11- to 14-fold decrease in brain concentrations observed between 40 and 150 minutes following intravenous administration [8]. This rapid brain clearance occurs in both wild-type mice and P-glycoprotein knockout mice, suggesting the involvement of additional clearance mechanisms beyond P-glycoprotein-mediated efflux [8].

The therapeutic implications of limited blood-brain barrier penetration are significant, as this characteristic enables peripheral kappa-opioid receptor activation while avoiding central nervous system-mediated adverse effects [8] [2]. Studies comparing wild-type and P-glycoprotein knockout mice have demonstrated that the latter group exhibits at least 8-fold greater sensitivity to the sedative effects of asimadoline hydrochloride, correlating directly with increased brain exposure [8]. This relationship confirms that the peripheral selectivity results from P-glycoprotein-mediated protection of the central nervous system from drug exposure [8].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

450.2074059 Da

Monoisotopic Mass

450.2074059 Da

Heavy Atom Count

32

UNII

OVM35SB81P

Other CAS

185951-07-9

Wikipedia

Asimadoline hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types